An In-Depth Technical Guide to 1-m-Tolyl-1H-tetrazole-5-thiol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-m-Tolyl-1H-tetrazole-5-thiol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-m-Tolyl-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific isomer, this document synthesizes information from closely related analogs, theoretical predictions, and established chemical principles to offer a robust profile for research and development purposes.
Core Chemical Identity and Physicochemical Properties
1-m-Tolyl-1H-tetrazole-5-thiol belongs to the family of tetrazole-5-thiols, which are characterized by a five-membered aromatic ring containing four nitrogen atoms and one carbon atom, with a thiol group attached to the carbon. The '1-m-tolyl' designation indicates that a meta-tolyl (3-methylphenyl) group is substituted at the N1 position of the tetrazole ring.
Molecular Structure and Tautomerism
The compound can exist in tautomeric forms, primarily the thiol and thione forms. The thione form, 1-m-tolyl-1,4-dihydro-5H-tetrazole-5-thione, is generally considered the more stable tautomer in the solid state and in solution, a common feature for 5-mercaptotetrazoles. This equilibrium is a critical consideration in its reactivity and interactions.
Caption: Thiol-thione tautomerism of 1-m-Tolyl-1H-tetrazole-5-thiol.
Predicted and Analogous Physicochemical Data
| Property | Predicted/Analogous Value | Source |
| Molecular Formula | C₈H₈N₄S | - |
| Molecular Weight | 192.24 g/mol | - |
| Appearance | Expected to be a white to off-white crystalline solid | Analogous to 1-phenyl derivative[1] |
| Melting Point (°C) | Estimated to be in the range of 140-160 (with decomposition) | Based on 1-phenyl derivative (145 °C, dec.)[2][3] |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol, acetone, and chloroform. | Analogous to 1-phenyl derivative[3] |
| pKa | Estimated to be acidic due to the thiol/thione proton. | General property of tetrazole-5-thiols |
Synthesis Protocol: A Validated Approach
The synthesis of 1-m-tolyl-1H-tetrazole-5-thiol can be reliably achieved through a well-established two-step process starting from m-tolyl isothiocyanate. This method is adapted from standard procedures for the synthesis of similar 1-aryl-1H-tetrazole-5-thiols.
Synthetic Workflow
Caption: Synthetic workflow for 1-m-Tolyl-1H-tetrazole-5-thiol.
Step-by-Step Experimental Procedure
Materials:
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m-Tolyl isothiocyanate
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Sodium azide (NaN₃)
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Water (distilled or deionized)
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Hydrochloric acid (HCl), concentrated
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Ethanol (for recrystallization)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-tolyl isothiocyanate (1 equivalent) in a suitable solvent such as water or a water/acetone mixture.
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Addition of Sodium Azide: Carefully add sodium azide (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the sodium salt of the product) forms, it can be collected by filtration.
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Acidification: Cool the filtrate in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the 1-m-tolyl-1H-tetrazole-5-thiol.
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Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Spectral Characterization
The structural confirmation of the synthesized 1-m-tolyl-1H-tetrazole-5-thiol would rely on a combination of spectroscopic techniques. The expected spectral data, based on the analysis of analogous compounds, are presented below.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-3100 | Aromatic C-H stretching |
| ~2900-2980 | Aliphatic C-H stretching (from the tolyl methyl group) |
| ~2550-2600 | S-H stretching (thiol tautomer, may be weak or absent) |
| ~1500-1600 | C=C aromatic ring stretching |
| ~1300-1400 | C=S stretching (thione tautomer) and N=N stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted, in DMSO-d₆):
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δ ~14-15 ppm (broad singlet, 1H): This downfield proton is characteristic of the N-H or S-H proton in the thione/thiol tautomers.
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δ ~7.2-7.6 ppm (multiplet, 4H): Aromatic protons of the m-tolyl group.
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δ ~2.4 ppm (singlet, 3H): Protons of the methyl group on the tolyl ring.
¹³C NMR (predicted, in DMSO-d₆):
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δ ~165-175 ppm: Carbon of the C=S (thione) in the tetrazole ring.
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δ ~120-140 ppm: Aromatic carbons of the m-tolyl group.
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δ ~21 ppm: Carbon of the methyl group.
Mass Spectrometry
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 192. Key fragmentation patterns would likely involve the loss of N₂ and the cleavage of the tolyl group.
Potential Applications in Research and Drug Development
Tetrazole derivatives, including tetrazole-5-thiols, are a cornerstone in medicinal chemistry and have emerging applications in materials science.
Medicinal Chemistry and Drug Design
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Bioisostere for Carboxylic Acids: The tetrazole ring is a well-established bioisostere of the carboxylic acid group. It offers similar acidity and hydrogen bonding capabilities but with improved metabolic stability and oral bioavailability. This makes 1-m-tolyl-1H-tetrazole-5-thiol an attractive scaffold for designing novel drug candidates.
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Enzyme Inhibition: The thiol group is a known nucleophile and can interact with various biological targets. For instance, some tetrazole-5-thiol derivatives have been investigated for their ability to inhibit enzymes like aldehyde dehydrogenase[4].
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Antimicrobial and Antifungal Activity: The tetrazole nucleus is present in several antimicrobial and antifungal agents[5]. The unique electronic and structural features of the tolyl-substituted derivative could lead to new compounds with potent biological activity.
Materials Science
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Corrosion Inhibition: Tetrazole derivatives, particularly those with sulfur-containing functional groups, have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including steel in acidic media[3][6]. The aromatic tolyl group and the thiol functionality in 1-m-tolyl-1H-tetrazole-5-thiol suggest its potential in this application, likely through adsorption onto the metal surface to form a protective film.
Safety and Handling
As a thiol-containing heterocyclic compound, 1-m-tolyl-1H-tetrazole-5-thiol should be handled with appropriate care. It is predicted to be a skin and eye irritant. Inhalation and ingestion should be avoided. As with all nitrogen-rich heterocyclic compounds, its thermal stability should be considered, as rapid decomposition upon heating can occur. Always consult the Safety Data Sheet (SDS) before handling.
Conclusion
1-m-Tolyl-1H-tetrazole-5-thiol represents a versatile chemical entity with significant potential in both pharmaceutical and industrial applications. While direct experimental data remains scarce, this guide provides a comprehensive, technically grounded framework based on the well-understood chemistry of its analogs. The proposed synthetic route is robust, and the predicted spectral and physicochemical properties offer a solid foundation for researchers to embark on the synthesis, characterization, and exploration of this promising compound. Further experimental validation of these properties is a critical next step in unlocking its full potential.
References
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Computational study on the reactivity of tetrazines toward organometallic reagents. PubMed. Available at: [Link]
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An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. National Center for Biotechnology Information. Available at: [Link]
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Five new complexes based on 1-phenyl-1 H -tetrazole-5-thiol: Synthesis, structural characterization and properties. PlumX. Available at: [Link]
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Ability of 1-methyltetrazole-5-thiol with microsomal activation to inhibit aldehyde dehydrogenase. PubMed. Available at: [Link]
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One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. National Center for Biotechnology Information. Available at: [Link]
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5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. International Journal of Industrial Chemistry. Available at: [Link]



